4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a pyrazole ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Pyrazole Formation: The brominated intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives under appropriate conditions to form the desired pyrazole ring.
Amidation: The final step involves the formation of the amide bond between the pyrazole ring and the benzamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium azide, potassium thiolate, or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-bromo-2-oxo-N-(1-methyl-1H-pyrazol-3-yl)benzamide.
Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target protein or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxybenzamide: Lacks the pyrazole ring, which may result in different biological activity and properties.
2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and interaction with molecular targets.
4-bromo-2-hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
4-bromo-2-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H10BrN3O2 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrN3O2/c1-15-5-4-10(14-15)13-11(17)8-3-2-7(12)6-9(8)16/h2-6,16H,1H3,(H,13,14,17) |
InChI Key |
SYQNMBRVXBBBRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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